molecular formula C9H8BrN3O B1511855 6-Bromo-7-methoxyquinazolin-2-amine CAS No. 914397-12-9

6-Bromo-7-methoxyquinazolin-2-amine

Cat. No.: B1511855
CAS No.: 914397-12-9
M. Wt: 254.08 g/mol
InChI Key: VSWXQTBNGITCGU-UHFFFAOYSA-N
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Description

6-Bromo-7-methoxyquinazolin-2-amine is a heterocyclic compound featuring a quinazoline core substituted with a bromine atom at position 6, a methoxy group at position 7, and an amine group at position 2. Quinazolines are privileged scaffolds in medicinal chemistry due to their versatility in targeting kinases, DNA repair enzymes, and other biological pathways . The bromine atom at C6 enhances electrophilic reactivity, enabling further functionalization, while the methoxy group at C7 may influence solubility and steric interactions. The 2-amine group provides a handle for hydrogen bonding, critical for target binding . This compound is of interest in drug discovery, particularly in oncology, where quinazoline derivatives are explored as kinase inhibitors .

Properties

CAS No.

914397-12-9

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

IUPAC Name

6-bromo-7-methoxyquinazolin-2-amine

InChI

InChI=1S/C9H8BrN3O/c1-14-8-3-7-5(2-6(8)10)4-12-9(11)13-7/h2-4H,1H3,(H2,11,12,13)

InChI Key

VSWXQTBNGITCGU-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C=NC(=NC2=C1)N)Br

Canonical SMILES

COC1=C(C=C2C=NC(=NC2=C1)N)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Bromine at C6 in quinazolines (vs. C4 in other derivatives) alters steric and electronic properties, impacting binding to kinase active sites .
  • Core Heterocycle : Benzothiazoles (e.g., compound from ) lack the dual nitrogen atoms of quinazolines, reducing their ability to mimic purine-based cofactors in kinase binding.
  • Functional Groups : Methoxy groups enhance solubility, while bulky substituents (e.g., piperidinyl-methoxy in ) improve pharmacokinetics.

Reactivity and Stability

  • Bromine Reactivity : The bromine in 6-bromo-7-methoxyquinazolin-2-amine is susceptible to nucleophilic substitution (e.g., with amines or thiols), similar to 2-bromoimidazothiadiazole .
  • Metabolic Stability: Methoxy groups reduce oxidative metabolism compared to hydroxyl groups, as seen in compound 2 (4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol) .

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